2,6-Bis(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

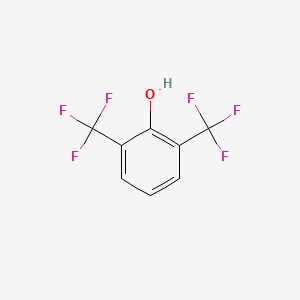

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h1-3,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTYURHKRZDHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438946 | |

| Record name | 2,6-bis(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46377-35-9 | |

| Record name | 2,6-bis(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Bis(trifluoromethyl)phenol: Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth exploration of 2,6-bis(trifluoromethyl)phenol, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The document details a robust three-step synthesis pathway, commencing from the readily available 2-(trifluoromethyl)phenol. Key physicochemical properties, including spectral data and acidity, are presented and analyzed. Furthermore, the guide elucidates the primary applications of this versatile intermediate, with a particular focus on its role in the development of metabolism-resistant pharmaceuticals. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical entity.

Introduction: The Significance of Trifluoromethylated Phenols

The introduction of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] The unique electronic properties of the CF₃ group—namely its high electronegativity and lipophilicity—can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. Phenolic compounds, with their inherent reactivity and presence in numerous bioactive molecules, are prime candidates for trifluoromethylation. This compound, in particular, presents a sterically hindered and electron-deficient aromatic system, making it a valuable building block for creating novel chemical entities with enhanced properties. Its synthesis, while challenging, unlocks access to a range of potentially valuable derivatives.

Synthesis of this compound: A Three-Step Approach

The preparation of this compound is most effectively achieved through a three-step synthetic sequence starting from 2-(trifluoromethyl)phenol. This method, pioneered by Miller et al., involves protection of the phenolic hydroxyl group, directed ortho-iodination, and subsequent copper-mediated trifluoromethylation.[2]

Caption: Synthetic workflow for this compound.

Step 1: Protection of the Phenolic Hydroxyl Group

The acidic proton of the phenol must be protected to prevent interference with the strongly basic organolithium reagent used in the subsequent step. A common and effective protecting group for this purpose is the tetrahydropyranyl (THP) ether.

Rationale: The THP group is stable under strongly basic conditions and can be readily removed under mild acidic conditions.[3] This orthogonality makes it an ideal choice for this synthetic route.

Experimental Protocol: Synthesis of 2-(Tetrahydropyran-2-yloxy)-1-(trifluoromethyl)benzene

-

To a solution of 2-(trifluoromethyl)phenol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) is added 3,4-dihydro-2H-pyran (1.2 eq.).

-

A catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq.) is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude THP-protected phenol, which can often be used in the next step without further purification.

Step 2: Directed Ortho-Lithiation and Iodination

With the hydroxyl group protected, the second trifluoromethyl group is introduced by first installing an iodine atom at the ortho position. This is achieved through a directed ortho-metalation (DoM) reaction, where the THP ether directs the lithiation to the adjacent position.

Rationale: The oxygen atom of the THP ether coordinates to the lithium atom of the butyllithium, directing the deprotonation to the sterically accessible ortho position. The resulting aryllithium species is then quenched with an iodine source.

Experimental Protocol: Synthesis of 2-(Tetrahydropyran-2-yloxy)-1-iodo-3-(trifluoromethyl)benzene

-

The THP-protected 2-(trifluoromethyl)phenol (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

A solution of iodine (1.2 eq.) in anhydrous THF is then added dropwise.

-

The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired ortho-iodinated compound. This step also facilitates the removal of the THP protecting group, yielding 2-iodo-6-(trifluoromethyl)phenol directly.

Step 3: Copper-Mediated Trifluoromethylation

The final step involves the introduction of the second trifluoromethyl group by a copper-mediated cross-coupling reaction with the aryl iodide.

Rationale: Copper(I) reagents are effective in mediating the trifluoromethylation of aryl halides. A variety of trifluoromethyl sources can be employed, often in conjunction with a copper catalyst.

Experimental Protocol: Synthesis of this compound

-

To a flask containing 2-iodo-6-(trifluoromethyl)phenol (1.0 eq.) and copper(I) iodide (2.0 eq.) is added anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

-

A trifluoromethylating agent, such as methyl (trifluoromethyl)sulfinate or the Ruppert-Prakash reagent (TMSCF₃) with a fluoride source, is added.

-

The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for several hours, with progress monitored by GC-MS or TLC.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield this compound.

Physicochemical Properties

The physical and chemical properties of this compound are significantly influenced by the two electron-withdrawing trifluoromethyl groups.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₆O | PubChem |

| Molecular Weight | 230.11 g/mol | PubChem |

| Appearance | White to off-white solid | --- |

| Melting Point | Not reported, expected to be a low-melting solid | --- |

| Boiling Point | Not reported | --- |

| pKa | Expected to be significantly lower than phenol (pKa ≈ 10) due to the strong electron-withdrawing CF₃ groups. A precise experimental value is not readily available. | Inferred |

Spectral Data

The following are expected spectral characteristics for this compound based on its structure and data from analogous compounds.

-

¹H NMR (CDCl₃):

-

Aromatic protons: A triplet and a doublet in the range of δ 7.0-7.8 ppm. The exact chemical shifts and coupling constants would be influenced by the two CF₃ groups.

-

Phenolic proton: A broad singlet, the chemical shift of which would be concentration-dependent.

-

-

¹³C NMR (CDCl₃):

-

Aromatic carbons: Signals in the aromatic region (δ 110-160 ppm). The carbons attached to the trifluoromethyl groups would appear as quartets due to C-F coupling.

-

The carbon bearing the hydroxyl group would also be in this region.

-

-

¹⁹F NMR (CDCl₃):

-

A singlet corresponding to the six equivalent fluorine atoms of the two CF₃ groups.

-

-

IR (KBr):

-

A broad O-H stretching band around 3300-3500 cm⁻¹.

-

Strong C-F stretching bands in the region of 1100-1350 cm⁻¹.

-

Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

Molecular ion peak (M⁺) at m/z = 230.

-

Characteristic fragmentation pattern involving the loss of CF₃ and other fragments.

-

Acidity

The presence of two strongly electron-withdrawing trifluoromethyl groups at the ortho positions significantly increases the acidity of the phenolic proton compared to phenol itself.[4][5] The phenoxide anion formed upon deprotonation is stabilized by the inductive effect of the CF₃ groups, which delocalize the negative charge.

Caption: Stabilization of the phenoxide anion of this compound.

Applications

The primary documented application of this compound is as a key intermediate in the synthesis of metabolism-resistant pharmaceutical compounds.

Analogs of Tebufelone

This compound was instrumental in the synthesis of analogs of Tebufelone, a non-steroidal anti-inflammatory drug.[2] By replacing the tert-butyl groups of Tebufelone with trifluoromethyl groups, researchers aimed to block the metabolic pathways that involve hydroxylation of the tert-butyl groups, thereby increasing the drug's bioavailability and duration of action.

Potential in Agrochemicals and Materials Science

While specific examples are less documented, the structural motifs present in this compound suggest potential applications in other areas:

-

Agrochemicals: The trifluoromethyl group is a common feature in modern herbicides, fungicides, and insecticides, imparting enhanced efficacy and stability.[1] this compound could serve as a precursor to novel crop protection agents.

-

Materials Science: Fluorinated phenols are used in the synthesis of high-performance polymers and specialty materials due to the unique properties conferred by fluorine, such as thermal stability and chemical resistance.[1]

Conclusion

This compound is a valuable, albeit challenging to synthesize, fluorinated building block. The three-step synthesis from 2-(trifluoromethyl)phenol provides a reliable route to this compound. Its unique electronic and steric properties, stemming from the two ortho-trifluoromethyl groups, make it a compelling starting material for the design of advanced pharmaceuticals, agrochemicals, and materials. Further exploration of its reactivity and applications is warranted to fully exploit its potential in various fields of chemical science.

References

Introduction: The Strategic Importance of Fluorination in Phenolic Scaffolds

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)phenol

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity that can profoundly alter a molecule's physicochemical and biological properties.[1] When appended to a phenolic scaffold, these groups can dramatically influence acidity, hydrogen-bonding capabilities, and binding interactions with biological targets.[2]

This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic building block. While its 3,5-isomer is more extensively characterized, the unique ortho-substitution of the 2,6-isomer presents distinct steric and electronic features that are of significant interest to researchers in drug discovery and advanced materials. We will delve into its synthesis, reactivity, and potential applications, providing field-proven insights grounded in authoritative references.

Physicochemical and Structural Properties

The defining feature of this compound is the presence of two bulky, strongly electron-withdrawing CF₃ groups ortho to the hydroxyl group. This arrangement creates significant steric hindrance around the phenolic proton and influences the electronic distribution within the aromatic ring.

While specific experimental data for this compound is not widely published, we can infer its properties and compare them to its better-characterized isomer, 3,5-Bis(trifluoromethyl)phenol.

Table 1: Physicochemical Properties of 3,5-Bis(trifluoromethyl)phenol (CAS 349-58-6)

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₆O | [3] |

| Molecular Weight | 230.11 g/mol | [3] |

| Melting Point | 20-21 °C | [4] |

| Boiling Point | 97 °C (at 50 mmHg) | [4] |

| Density | 1.511 g/mL (at 25 °C) | |

| pKa (aqueous) | 8.03 | [5] |

| LogP | 3.43 | [3] |

Expert Insights on the 2,6-Isomer:

-

Acidity (pKa): The pKa of this compound is expected to be significantly lower (i.e., more acidic) than that of the 3,5-isomer. The two ortho-CF₃ groups exert a powerful inductive electron-withdrawing effect, stabilizing the resulting phenoxide anion. Furthermore, steric hindrance from the ortho groups may disrupt solvation of the phenoxide, but the electronic effect is generally dominant in phenols with strongly withdrawing ortho/para substituents.

-

Hydrogen Bonding: Intramolecular hydrogen bonding between the phenolic proton and the fluorine atoms of the ortho-CF₃ groups is possible. This would decrease its availability for intermolecular hydrogen bonding, potentially leading to a lower boiling point and altered solubility compared to the 3,5-isomer, where such intramolecular bonding is impossible.

-

Reactivity: The steric shielding of the hydroxyl group by the two adjacent CF₃ groups will likely hinder reactions that require direct access to the oxygen atom, such as O-alkylation or esterification, necessitating more forcing reaction conditions compared to the 3,5-isomer.

Spectroscopic Characterization

Definitive identification of this compound relies on a combination of spectroscopic techniques. While a complete, verified dataset for this specific isomer is not publicly available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: The three aromatic protons should appear as a characteristic AX₂ system. The proton at the 4-position (para to the hydroxyl group) would be a triplet, while the two equivalent protons at the 3- and 5-positions would appear as a doublet. The strong electron-withdrawing nature of the CF₃ groups would shift these signals downfield.

-

Hydroxyl Proton: The phenolic -OH proton would appear as a singlet. Its chemical shift would be highly dependent on the solvent and concentration due to hydrogen bonding. In a non-polar solvent like CDCl₃, its signal might be found between 5-8 ppm.

¹³C NMR Spectroscopy

Due to symmetry, only four distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

C1 (C-OH): The ipso-carbon bearing the hydroxyl group would be shifted downfield.

-

C2/C6 (C-CF₃): The two carbons attached to the trifluoromethyl groups would appear as a quartet due to coupling with the three fluorine atoms (¹JC-F). This is a highly diagnostic signal.

-

C3/C5: The two equivalent carbons meta to the hydroxyl group.

-

C4: The carbon para to the hydroxyl group.

-

CF₃ Carbon: The carbon of the trifluoromethyl groups will also appear as a quartet with a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

O-H Stretch: A broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, with the broadness resulting from hydrogen bonding.[6]

-

C-F Stretches: Very strong and characteristic absorption bands are expected in the 1100–1350 cm⁻¹ region, corresponding to the C-F stretching vibrations of the two CF₃ groups.

-

Aromatic C=C Stretches: Medium to strong absorptions between 1450–1600 cm⁻¹ are indicative of the aromatic ring.[6]

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹ would correspond to the C-O stretching of the phenol.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z = 230. The fragmentation pattern would likely involve the loss of a fluorine atom (M-19), a CF₃ group (M-69), and other characteristic fragments of the aromatic ring.

Synthesis and Purification

The preparation of this compound has been reported and provides a reliable pathway for its synthesis in a laboratory setting.[7] The methodology leverages ortho-directed metalation, a powerful tool in synthetic organic chemistry.

Experimental Protocol: A Three-Step Synthesis

This protocol is adapted from the procedure reported by Miller et al. in The Journal of Organic Chemistry.[7]

Step 1: Protection of the Phenolic Group The commercially available starting material, 2-(trifluoromethyl)phenol, is first protected to prevent the acidic phenolic proton from interfering with subsequent organometallic reactions. A tetrahydropyranyl (THP) ether is a common and effective choice.

Step 2: Ortho-Directed Iodination The THP-protected ether undergoes ortho-directed lithiation using a strong base like butyllithium (BuLi). The oxygen of the THP ether directs the lithium to the adjacent ortho position (the 6-position). Quenching this organolithium intermediate with iodine (I₂) introduces an iodine atom at the desired position. This step cleverly proceeds with concomitant deprotection of the THP group to yield 2-iodo-6-(trifluoromethyl)phenol.

Step 3: Trifluoromethylation The final and key step is the introduction of the second CF₃ group. This is accomplished using a (trifluoromethyl)copper reagent, often generated in situ from reagents like dibromodifluoromethane (Br₂CF₂) and cadmium, followed by transmetalation with a copper(I) salt.[7] This organocopper reagent then couples with the aryl iodide to furnish the target molecule, this compound.

Caption: Synthesis workflow for this compound.

Causality and Experimental Choices:

-

Why a THP protecting group? The THP group is stable to the strongly basic conditions of the lithiation step but can be readily removed, in this case, during the iodination workup, making the sequence efficient.

-

Why ortho-directed lithiation? This is a highly regioselective method. The lone pairs on the ether oxygen coordinate to the lithium ion, directing the deprotonation to the adjacent (ortho) carbon, thus ensuring the iodine is introduced at the correct position.

-

Why a (trifluoromethyl)copper reagent? Copper-mediated cross-coupling reactions are highly effective for forming C-CF₃ bonds with aryl halides, a transformation that can be challenging with other methods.[7]

Purification: Purification of the final product is typically achieved by flash column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure to obtain the compound in high purity.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by three main factors: the acidity of the phenolic proton, the strong electron-withdrawing nature of the CF₃ groups, and the steric hindrance around the hydroxyl group and the 1-position of the ring.

-

Acidity and O-Nucleophilicity: The phenol is significantly acidic and is readily deprotonated by even mild bases to form the corresponding phenoxide. This phenoxide is a potent nucleophile at the oxygen atom, capable of participating in reactions like Williamson ether synthesis. However, the steric bulk of the ortho-CF₃ groups may necessitate the use of smaller electrophiles or more forcing reaction conditions.

-

Electrophilic Aromatic Substitution: The two CF₃ groups are strongly deactivating and meta-directing. Consequently, electrophilic aromatic substitution (e.g., nitration, halogenation) on the aromatic ring will be significantly more difficult than for phenol itself and will be directed primarily to the 4-position (para to the -OH group). The hydroxyl group is a strong activating, ortho/para-director, and in this case, its directing effect aligns with the meta-directing effect of the CF₃ groups towards the 4-position.

Applications in Research and Development

While specific, commercialized applications of this compound are not extensively documented, its structure makes it a highly valuable intermediate and building block for several advanced applications, particularly in drug discovery and catalysis.

Drug Development

The incorporation of a bis(trifluoromethyl)phenyl moiety is a known strategy to enhance the metabolic stability and binding affinity of drug candidates. The CF₃ groups can block sites of metabolic oxidation and their lipophilicity can improve membrane permeability.

-

Metabolism-Resistant Analogs: As demonstrated in the initial synthesis paper, this compound was specifically designed as a key intermediate to create analogs of the anti-inflammatory drug tebufelone.[7] Replacing sterically bulky tert-butyl groups with isosteric but metabolically robust CF₃ groups is a common tactic in medicinal chemistry to improve a drug's pharmacokinetic profile.

-

Enzyme Inhibitors: The highly acidic nature of the phenol makes it an effective hydrogen bond donor. This property can be exploited in the design of enzyme inhibitors, where the phenolic hydroxyl can form a critical hydrogen bond with an active site residue. The flanking CF₃ groups can provide additional, favorable interactions within a hydrophobic binding pocket.

Ligand and Catalyst Development

Phenols are common precursors for ligands used in transition metal catalysis. The unique electronic and steric properties of this compound make it an attractive scaffold for developing novel phosphine or N-heterocyclic carbene (NHC) ligands. The electron-withdrawing CF₃ groups would significantly alter the electronic properties of the resulting ligand, which in turn would modulate the catalytic activity of the metal center.

Safety and Handling

Hazard Identification: Based on data for structurally related compounds such as 3,5-Bis(trifluoromethyl)phenol, this compound should be handled as a hazardous substance. It is expected to be an irritant to the skin, eyes, and respiratory system.[8]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

References

- 1. 3-Trifluoromethylphenol(98-17-9) 1H NMR [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C8H4F6O | CID 10376542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Bis(trifluoromethyl)phenol(349-58-6) 13C NMR spectrum [chemicalbook.com]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to 2,6-Bis(trifluoromethyl)phenol (CAS: 46377-35-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(trifluoromethyl)phenol, identified by the CAS number 46377-35-9, is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its unique structural feature, the presence of two trifluoromethyl (-CF3) groups flanking a phenolic hydroxyl group, imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, analytical characterization, applications in drug discovery with a focus on its role in developing metabolism-resistant drug candidates, and essential safety and handling protocols.

The strategic incorporation of trifluoromethyl groups is a well-established approach in drug design to enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity. In the context of this compound, these groups serve to sterically hinder and electronically deactivate the adjacent phenol, influencing its reactivity and metabolic fate. A notable application of this compound is as a key building block for analogs of tebufelone, a potent anti-inflammatory agent, with the goal of creating derivatives with improved pharmacokinetic profiles.[1][2]

Physicochemical Properties

The properties of this compound are largely dictated by the strong electron-withdrawing nature of the two trifluoromethyl groups. These groups increase the acidity of the phenolic proton and influence the molecule's overall electronic and steric characteristics.

| Property | Value | Source |

| CAS Number | 46377-35-9 | N/A |

| Molecular Formula | C8H4F6O | N/A |

| Molecular Weight | 230.11 g/mol | N/A |

| IUPAC Name | This compound | [3] |

| Appearance | Not specified, likely a solid or liquid | N/A |

| Boiling Point | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | N/A |

Synthesis and Purification

The synthesis of this compound has been reported via a multi-step pathway starting from the commercially available 2-(trifluoromethyl)phenol.[1][2] The rationale behind this synthetic strategy involves the protection of the reactive phenol group, followed by a directed ortho-metalation and subsequent introduction of the second trifluoromethyl group.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of 2-(Trifluoromethyl)phenol

-

Rationale: The acidic proton of the phenol group would interfere with the subsequent organolithium-mediated reaction. Therefore, it is protected as a tetrahydropyranyl (THP) ether, which is stable to the basic conditions of the next step.

-

Procedure:

-

To a solution of 2-(trifluoromethyl)phenol in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of p-toluenesulfonic acid (TsOH).

-

Add dihydropyran dropwise at room temperature.

-

Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(trifluoromethyl)phenyl tetrahydropyranyl ether, which can be purified by column chromatography.

-

Step 2: Directed ortho-Metalation and Iodination

-

Rationale: The THP-ether group directs the deprotonation to the adjacent ortho position upon treatment with a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with an electrophile, in this case, iodine, to introduce an iodine atom at the C6 position. The acidic workup also cleaves the THP protecting group.

-

Procedure:

-

Dissolve the protected phenol from Step 1 in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add n-butyllithium dropwise and stir for a specified period to allow for complete metalation.

-

Add a solution of iodine in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and then quench with an aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product, dry the organic layer, and concentrate to obtain 2-iodo-6-(trifluoromethyl)phenol.

-

Step 3: Trifluoromethylation

-

Rationale: The final step involves a copper-mediated cross-coupling reaction to replace the iodine atom with a trifluoromethyl group. A (trifluoromethyl)copper reagent is generated in situ from dibromodifluoromethane and cadmium, followed by transmetalation with a copper(I) salt.

-

Procedure:

-

In a separate flask under an inert atmosphere, prepare the (trifluoromethyl)copper reagent by reacting dibromodifluoromethane with cadmium powder in dimethylformamide (DMF), followed by the addition of copper(I) bromide.

-

To this reagent, add a solution of 2-iodo-6-(trifluoromethyl)phenol and a co-solvent such as hexamethylphosphoramide (HMPA).

-

Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor its progress by GC or TLC.

-

Upon completion, perform an aqueous workup and extract the product.

-

The crude this compound can be purified by column chromatography or distillation.

-

Applications in Drug Development: The Case of Tebufelone Analogs

This compound serves as a critical intermediate in the synthesis of metabolism-resistant analogs of tebufelone.[1][2] Tebufelone is a non-steroidal anti-inflammatory drug (NSAID) that acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[4] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.

Mechanism of Action of Tebufelone and its Analogs

The anti-inflammatory effects of tebufelone and its derivatives stem from their ability to block the production of these inflammatory signaling molecules. By inhibiting both COX and 5-LOX pathways, these compounds can offer a broader spectrum of anti-inflammatory activity compared to traditional NSAIDs that primarily target COX enzymes.

Caption: Inhibition of the Arachidonic Acid Cascade by Tebufelone Analogs.

The rationale for using this compound in synthesizing tebufelone analogs is to block the metabolic pathways that lead to the inactivation and clearance of the parent drug. The bulky and electron-withdrawing trifluoromethyl groups can prevent enzymatic hydroxylation of the aromatic ring, a common metabolic route for phenolic compounds. This can lead to a longer half-life and enhanced in vivo efficacy.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 2,6-disubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons. The carbons attached to the trifluoromethyl groups will appear as quartets due to coupling with the fluorine atoms.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the two equivalent trifluoromethyl groups. The chemical shift will be characteristic of a CF3 group attached to an aromatic ring.

Typical NMR Data (Predicted):

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | ~7.0-7.5 | m | - |

| ~5.0-6.0 (OH) | br s | - | |

| ¹³C | ~150-160 (C-OH) | s | - |

| ~120-135 (Aromatic C) | m | - | |

| ~120-125 (CF3) | q | J(C-F) ≈ 270-280 | |

| ¹⁹F | ~ -60 to -65 (vs CFCl3) | s | - |

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition: Acquire the mass spectrum in a full scan mode to identify the molecular ion peak ([M]+• for EI or [M-H]- for ESI negative mode).

-

Data Analysis: The molecular ion peak should correspond to the calculated molecular weight of C8H4F6O (230.11). The fragmentation pattern may show losses of HF, CF3, or other characteristic fragments.

-

Chromatographic Methods (HPLC/GC)

-

Rationale: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the compound and for quantitative analysis.

-

HPLC Protocol (Illustrative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (likely around 270 nm).

-

Injection Volume: 10 µL.

-

Quantification: Purity is determined by the area percentage of the main peak.

-

Safety and Handling

This compound, like many fluorinated organic compounds, should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat, must be worn at all times.

Potential Hazards (Based on related compounds):

-

Skin and Eye Irritation: May cause irritation upon contact.

-

Inhalation Toxicity: May be harmful if inhaled.

-

Ingestion Toxicity: May be harmful if swallowed.

Handling Procedures:

-

Avoid inhalation of dust, vapor, mist, or gas.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

In Case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

For detailed and specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important fluorinated intermediate with demonstrated utility in the synthesis of advanced drug candidates. Its synthesis, while requiring careful execution of organometallic and coupling reactions, is well-documented. A thorough understanding of its properties, analytical characterization, and safe handling is crucial for its effective application in research and development. The insights provided in this guide are intended to support scientists and drug development professionals in harnessing the potential of this versatile building block for the creation of next-generation therapeutics with enhanced pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 46377-35-9 [chemicalbook.com]

- 4. Effects of tebufelone (NE-11740), a new anti-inflammatory drug, on arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)phenol

Introduction

2,6-Bis(trifluoromethyl)phenol is a highly fluorinated organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, characterized by a phenol ring flanked by two trifluoromethyl (-CF₃) groups at the ortho positions, imparts distinct physicochemical properties that make it a valuable synthetic intermediate and building block. The strong electron-withdrawing nature of the two -CF₃ groups dramatically increases the acidity of the phenolic proton and influences the reactivity of the aromatic ring. This guide provides a comprehensive overview of its molecular characteristics, synthesis, applications, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Molecular Properties

The defining characteristic of this compound is its molecular structure, which dictates its physical and chemical behavior. The molecular weight and other key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₆O | [1] |

| Molecular Weight | 230.11 g/mol | [1][2] |

| CAS Number | 46377-35-9 | [1][2] |

| Appearance | Not specified, likely solid or liquid | - |

| pKa | ~6.0 (Estimated) | - |

The presence of two bulky, lipophilic trifluoromethyl groups significantly influences the compound's solubility, acidity, and interaction with biological systems. This structural feature is often exploited to enhance properties such as metabolic stability and binding affinity in drug candidates.[3][4]

Synthesis and Mechanistic Insights

The preparation of this compound has been reported in the scientific literature, with one notable synthesis beginning from the commercially available 2-(trifluoromethyl)phenol.[5][6] This multi-step process highlights key principles of modern organic synthesis, including directed ortho-metalation and transition-metal-catalyzed coupling.

Synthetic Workflow: From 2-(trifluoromethyl)phenol

The causality behind this synthetic route is rooted in the need to introduce a second trifluoromethyl group specifically at the C6 position of the phenol ring.

-

Protection: The phenolic hydroxyl group is first protected, for example, as a tetrahydropyranyl (THP) ether. This is a crucial step to prevent the acidic proton from interfering with subsequent organometallic reagents.

-

Directed ortho-Metalation: The protected phenol undergoes ortho-directed lithiation using a strong base like butyllithium (BuLi). The protecting group directs the deprotonation to the adjacent ortho position (C6).

-

Iodination: The resulting aryl lithium species is quenched with an iodine source (I₂) to install an iodine atom at the C6 position.

-

Trifluoromethylation: The key final step involves a copper-mediated trifluoromethylation reaction. An in-situ prepared "(trifluoromethyl)copper" reagent is used to displace the iodide, yielding the desired this compound.[5] Careful control of reaction temperature and solvent composition is critical in this step to prevent decomposition of the copper reagent.[5]

References

- 1. This compound,(CAS# 46377-35-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. This compound - CAS:46377-35-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Introduction: The Structural Significance of 2,6-Bis(trifluoromethyl)phenol

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Bis(trifluoromethyl)phenol

This compound is a highly fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial synthetic intermediate for creating more complex molecules, such as metabolism-resistant analogs of the anti-inflammatory drug tebufelone.[1][2] The strategic placement of two bulky, electron-withdrawing trifluoromethyl (-CF₃) groups ortho to the hydroxyl group imparts unique chemical properties, including increased acidity and steric hindrance, which are pivotal for its application in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering unparalleled insight into the connectivity and chemical environment of atoms. For this compound, the molecular symmetry and the strong influence of the fluorine atoms create a distinct and predictable NMR fingerprint.

Proton (¹H) NMR Spectroscopy

The symmetry of the 2,6-disubstituted ring is a dominant factor in its ¹H NMR spectrum. The two trifluoromethyl groups render the molecule C₂ᵥ symmetric, meaning the protons at positions 3 and 5 are chemically equivalent, as is the proton at position 4. This leads to a simplified, high-order splitting pattern.

Expected ¹H NMR Data (Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~ 7.6 - 7.8 | Triplet (t) | 1H | H-4 | The proton at the para position is coupled to two equivalent ortho protons (H-3 and H-5), resulting in a triplet. Its downfield shift is due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents. |

| ~ 7.0 - 7.2 | Doublet (d) | 2H | H-3, H-5 | These two equivalent meta protons are coupled to the single para proton (H-4), producing a doublet. They appear upfield relative to H-4. |

| ~ 5.5 - 6.5 | Broad Singlet (br s) | 1H | -OH | The phenolic proton's chemical shift is variable and concentration-dependent. The ortho -CF₃ groups may engage in intramolecular hydrogen bonding, influencing its position. It typically appears as a broad signal that can be exchanged with D₂O. |

Caption: ¹H NMR assignments for this compound.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer to ensure adequate signal resolution.

-

Acquisition: Acquire the spectrum at room temperature using standard pulse sequences. A spectral width of 12-15 ppm is sufficient.

-

Validation (D₂O Shake): To confirm the assignment of the hydroxyl proton, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet assigned to the -OH proton should disappear or significantly diminish due to proton-deuterium exchange.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of non-equivalent carbon atoms and reveals the profound electronic influence of the trifluoromethyl groups. The key diagnostic feature is the coupling between carbon and fluorine atoms (C-F coupling), which splits the signals of the CF₃ carbon and adjacent aromatic carbons into quartets.

Expected ¹³C NMR Data (Predicted for CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale & Causality |

|---|---|---|---|

| ~ 150 - 155 | Singlet or narrow multiplet | C-1 (-OH) | The carbon atom bonded to the highly electronegative oxygen atom is significantly deshielded and appears far downfield. |

| ~ 128 - 132 | Singlet or narrow multiplet | C-4 | This carbon is least affected by the substituents and appears in the typical aromatic region. |

| ~ 120 - 125 | Quartet (q, JCF ≈ 270-280 Hz) | -CF₃ | The carbon of the trifluoromethyl group is directly bonded to three fluorine atoms, resulting in a strong one-bond C-F coupling that splits the signal into a prominent quartet with a large coupling constant. |

| ~ 118 - 122 | Quartet (q, JCF ≈ 30-35 Hz) | C-2, C-6 | These carbons are directly attached to the -CF₃ groups. The two-bond C-F coupling splits their signal into a quartet, a hallmark of a trifluoromethyl-substituted aromatic ring. |

| ~ 115 - 118 | Singlet or narrow multiplet | C-3, C-5 | These carbons are meta to the -CF₃ groups and show minimal C-F coupling, appearing as relatively sharp signals. |

Caption: ¹³C NMR assignments for this compound.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of the compound in 0.7 mL of CDCl₃.

-

Instrumentation: Use a 100 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (several hundred to thousands of scans) is necessary due to the low natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is appropriate.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4] For this compound, the spectrum will be dominated by absorptions from the O-H, C-O, aromatic C=C, and especially the C-F bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Causality |

|---|---|---|---|

| 3200 - 3600 | Strong, Broad | O-H Stretch | The hydroxyl group gives rise to a characteristic broad absorption due to intermolecular hydrogen bonding.[5] Its exact position can indicate the strength of this bonding. |

| 1500 - 1600 | Medium | Aromatic C=C Stretch | These absorptions are characteristic of the benzene ring skeleton. |

| 1200 - 1400 | Very Strong | C-F Stretch | This is the most diagnostic region for this molecule. The C-F bonds of the trifluoromethyl groups produce exceptionally strong and sharp absorption bands, confirming the high degree of fluorination.[6] |

| 1100 - 1250 | Strong | C-O Stretch | The stretching vibration of the phenolic carbon-oxygen bond results in a strong absorption in this region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns under ionization.[7] Electron Ionization (EI) is a common technique that generates a characteristic fragmentation fingerprint.

Expected Mass Spectrometry Data (EI-MS)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment | Rationale & Causality |

|---|---|---|---|

| 230 | High | [M]⁺ | This is the molecular ion peak, corresponding to the intact molecule (C₈H₄F₆O)⁺. Its presence confirms the molecular weight of 230.01 g/mol . |

| 211 | Medium | [M - F]⁺ | Loss of a single fluorine atom is a common fragmentation pathway for fluorinated compounds. |

| 161 | High | [M - CF₃]⁺ | Cleavage of a carbon-carbon bond to lose a trifluoromethyl radical (-CF₃) is a highly favorable fragmentation pathway, often leading to a prominent peak. |

| 133 | Medium | [M - CF₃ - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - CF₃]⁺ fragment is characteristic of phenols and would be a strong indicator of the core structure.[5] |

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a self-validating process achieved through the synthesis of data from multiple spectroscopic techniques. Mass spectrometry confirms the correct molecular weight (230 g/mol ). IR spectroscopy validates the presence of key functional groups: the hydroxyl (-OH), the aromatic ring, and the crucial trifluoromethyl (-CF₃) groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive structural map, confirming the 1,2,3-substitution pattern on the benzene ring, revealing the molecule's symmetry, and providing unequivocal evidence of the C-CF₃ bonds through characteristic C-F coupling. Together, this suite of analyses provides an unambiguous and trustworthy confirmation of the compound's identity and purity, which is essential for its application in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 46377-35-9 [chemicalbook.com]

- 3. compoundchem.com [compoundchem.com]

- 4. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2,6-Bis(trifluoromethyl)phenol

This guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,6-bis(trifluoromethyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of this highly fluorinated molecule.

Introduction: The Significance of Fluorinated Phenols

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] this compound (CAS No. 46377-35-9) is a key building block in the synthesis of novel compounds, including analogs of the anti-inflammatory agent tebufelone.[3][4] Its unique structure, featuring two trifluoromethyl groups ortho to a hydroxyl group, presents a fascinating case study for NMR spectroscopy. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Theoretical Framework: ¹H and ¹⁹F NMR of Fluorinated Aromatics

NMR spectroscopy is a powerful tool for probing the structure of molecules. For fluorinated compounds, both ¹H and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy: The chemical shift of protons is influenced by their local electronic environment. In this compound, the aromatic protons and the hydroxyl proton will exhibit characteristic signals. The hydroxyl proton's chemical shift is particularly sensitive to solvent, temperature, and concentration due to hydrogen bonding.[5][6][7][8][9]

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, making it highly amenable to NMR studies.[1][2][10] It boasts a wide chemical shift range, which minimizes signal overlap and enhances spectral resolution.[10][11] The chemical shifts of the fluorine nuclei in the trifluoromethyl groups are sensitive to the electronic effects of the aromatic ring and the hydroxyl group.

Spin-Spin Coupling: A key feature in the spectra of fluorinated compounds is the coupling between ¹H and ¹⁹F nuclei.[10][11][12] This through-bond interaction, denoted by the coupling constant J, provides valuable information about the connectivity of the molecule. The magnitude of J typically decreases as the number of bonds separating the coupled nuclei increases.[13]

Predicted NMR Spectra of this compound

Based on the molecular structure, we can predict the key features of the ¹H and ¹⁹F NMR spectra.

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals:

-

Hydroxyl Proton (-OH): A singlet whose chemical shift is highly variable (typically δ 4-7 ppm for phenols) and dependent on the experimental conditions.[9] In aprotic solvents like DMSO-d₆, this peak is often sharper.[5]

-

Aromatic Protons (H-3/H-5): Due to the symmetry of the molecule, the two protons at positions 3 and 5 are chemically equivalent. They will appear as a single signal, likely a doublet due to coupling with the proton at position 4.

-

Aromatic Proton (H-4): This proton will likely appear as a triplet due to coupling with the two equivalent protons at positions 3 and 5.

Furthermore, long-range coupling between the aromatic protons and the fluorine atoms of the CF₃ groups (⁴JHF and ⁵JHF) may lead to more complex splitting patterns (e.g., a quartet of triplets).

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is anticipated to be simpler:

-

Trifluoromethyl Groups (-CF₃): The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent due to the molecule's symmetry and the free rotation around the C-C bonds. This will result in a single signal, likely a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, this signal may appear as a multiplet due to long-range coupling with the aromatic protons.

Experimental Protocol: Acquiring High-Quality NMR Data

Obtaining clean and informative NMR spectra of this compound requires careful attention to experimental parameters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can significantly impact the chemical shift of the hydroxyl proton.[5][14]

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the ¹H and ¹⁹F probes to the correct frequencies.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the identity of the hydroxyl proton signal, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal in the ¹H spectrum.[8]

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. It is common practice to acquire both a proton-coupled and a proton-decoupled spectrum.

-

The proton-decoupled spectrum will show a single sharp signal for the CF₃ groups, simplifying the spectrum.

-

The proton-coupled spectrum will reveal the coupling between the fluorine and hydrogen nuclei, providing valuable structural information.

-

An external reference standard, such as CFCl₃ (δ 0.00 ppm) or C₆F₆ (δ -164.9 ppm), is often used for chemical shift referencing.[15]

-

Data Interpretation and Analysis

A detailed analysis of the acquired spectra will provide a wealth of structural information.

¹H NMR Spectral Data

| Proton Assignment | Multiplicity | Approximate Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| -OH | Singlet (broad) | Variable (e.g., 5.0 - 6.0 in CDCl₃) | N/A |

| H-3 / H-5 | Doublet of quartets | ~7.2 | ³JHH, ⁵JHF |

| H-4 | Triplet of septets | ~7.5 | ³JHH, ⁴JHF |

Note: The exact chemical shifts and coupling patterns can vary with the solvent and spectrometer frequency. The multiplicity of the aromatic protons is predicted based on potential long-range H-F coupling.

¹⁹F NMR Spectral Data

| Fluorine Assignment | Multiplicity | Approximate Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| 2 x -CF₃ | Singlet (¹H decoupled) | ~ -60 to -65 (vs. CFCl₃) | N/A |

| 2 x -CF₃ | Multiplet (¹H coupled) | ~ -60 to -65 (vs. CFCl₃) | ⁴JFH, ⁵JFH |

Note: The ¹⁹F chemical shift is referenced to an external standard.

Visualizing Molecular Interactions

Diagrams created using Graphviz (DOT language) can help visualize the key relationships within the molecule and the experimental workflow.

Caption: Molecular structure of this compound.

Caption: Predicted spin-spin coupling interactions.

Caption: Experimental workflow for NMR analysis.

Advanced NMR Techniques

For a more in-depth structural analysis, advanced 2D NMR techniques can be employed:

-

COSY (Correlation Spectroscopy): To confirm the ¹H-¹H coupling between the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate the aromatic protons with their directly attached ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, and potentially between protons and fluorines (ⁿJCF).

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe through-space interactions between ¹H and ¹⁹F nuclei, providing information on the spatial proximity of these atoms.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A thorough understanding of the chemical shifts, and particularly the spin-spin coupling patterns, is essential for its unambiguous identification and for studying its role in chemical transformations. The methodologies and interpretative framework presented in this guide offer a robust approach for researchers working with this and other complex fluorinated molecules.

References

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 46377-35-9 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-periodica.ch [e-periodica.ch]

- 7. researchgate.net [researchgate.net]

- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. thieme-connect.de [thieme-connect.de]

- 15. colorado.edu [colorado.edu]

physical and chemical properties of 2,6-Bis(trifluoromethyl)phenol

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)phenol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 46377-35-9), a specialty chemical of significant interest to researchers in medicinal chemistry, drug development, and materials science. The unique placement of two trifluoromethyl groups ortho to the hydroxyl moiety imparts a distinct combination of steric and electronic properties, making it a valuable building block for creating novel molecules with enhanced stability and functionality.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its aromatic ring flanked by two bulky, strongly electron-withdrawing trifluoromethyl (-CF₃) groups adjacent to the phenolic hydroxyl group. This substitution pattern is the primary determinant of its chemical behavior and physical characteristics.

Core Molecular Attributes

The fundamental properties of the molecule are summarized below.

| Property | Value | Source(s) |

| CAS Number | 46377-35-9 | [1] |

| Molecular Formula | C₈H₄F₆O | [2] |

| Molecular Weight | 230.11 g/mol | [3] |

| Canonical SMILES | OC1=C(C(F)(F)F)C=CC=C1C(F)(F)F | [2] |

| InChI Key | RWRXJSLFCCKPFG-UHFFFAOYSA-N | [2] |

Physical State and Solubility

Comparative Data for 3,5-Bis(trifluoromethyl)phenol (CAS: 349-58-6):

| Property | Value | Source(s) |

| Melting Point | 20-21 °C | [4] |

| Boiling Point | 97 °C (at 50 mmHg) | [5] |

| Density | 1.511 g/mL (at 25 °C) |

Acidity (pKa)

The two ortho-trifluoromethyl groups exert a powerful electron-withdrawing inductive effect (-I effect) on the phenoxide anion, significantly stabilizing the conjugate base. This stabilization results in a marked increase in the acidity of the phenolic proton compared to phenol itself. While a precise experimental pKa for the 2,6-isomer has not been reported in the searched literature, it is anticipated to be a considerably stronger acid than its 3,5-isomer, which has a reported pKa of approximately 7.96-8.03.[4][6] This enhanced acidity is a critical factor in its reactivity and its utility as a hydrogen-bond donor in molecular recognition studies.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following sections describe the expected spectral features based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity & Coupling | Rationale |

| ¹H (Aromatic) | 7.0 - 7.8 | Doublet (d) and Triplet (t) | The aromatic region will display an A₂B pattern. The single proton at the C4 position (para) will appear as a triplet, while the two equivalent protons at the C3 and C5 positions (meta) will appear as a doublet. |

| ¹H (Hydroxyl) | 5.0 - 8.0 | Broad Singlet (br s) | The chemical shift is concentration and solvent-dependent. The signal may be broad due to hydrogen exchange. |

| ¹³C (Aromatic) | 110 - 160 | Multiple signals, some showing C-F coupling | Six distinct carbon signals are expected. The carbons bearing the -CF₃ groups (C2, C6) and the hydroxyl group (C1) will show characteristic shifts. The trifluoromethyl carbon itself will appear as a quartet. |

| ¹³C (-CF₃) | ~123 | Quartet (q, ¹JCF ≈ 270-280 Hz) | The large one-bond carbon-fluorine coupling constant is characteristic of the -CF₃ group. |

| ¹⁹F (-CF₃) | -60 to -65 | Singlet (s) | As the two -CF₃ groups are chemically equivalent, a single resonance is expected. The chemical shift is relative to CFCl₃.[7] The absence of adjacent protons means no H-F coupling will be observed. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of the hydroxyl group and the strong absorptions of the C-F bonds.

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1350 | Very Strong |

Synthesis and Chemical Reactivity

The synthesis and reactivity of this compound are governed by the steric and electronic influence of its substituents.

Established Synthetic Pathway

The preparation of this compound has been reported via a multi-step sequence starting from the commercially available 2-(trifluoromethyl)phenol.[8] This pathway demonstrates a strategic use of protecting groups and directed metalation.

Causality in the Synthetic Protocol:

-

Protection: The phenolic proton is acidic and would interfere with the subsequent organolithium reagent. Protection as a tetrahydropyranyl (THP) ether masks the hydroxyl group.

-

Directed Ortho-Metalation: The THP-ether group is an effective ortho-directing group, guiding the lithium-halogen exchange to the position adjacent to it.

-

Iodination: The resulting aryllithium species is a potent nucleophile that is trapped with an electrophilic iodine source to install an iodine atom at the C6 position.

-

Trifluoromethylation: A copper-mediated trifluoromethylation reaction is used to replace the iodine atom with the second -CF₃ group, followed by deprotection to yield the final product.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

-

Acidity and O-Substitution: The high acidity of the hydroxyl proton facilitates deprotonation to form the corresponding phenoxide, which can serve as a nucleophile in reactions like Williamson ether synthesis or esterification. However, the steric bulk of the two ortho -CF₃ groups may hinder the approach of electrophiles to the oxygen atom, potentially requiring more forcing reaction conditions compared to less substituted phenols.

-

Aromatic Ring Reactivity: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful inductive effects of the three electron-withdrawing groups (two -CF₃, one -OH). Furthermore, the ortho and para positions relative to the hydroxyl directing group are either blocked or strongly influenced by the -CF₃ groups, making further substitution on the ring challenging.

-

Aqueous Defluorination: A critical and noteworthy reaction is the spontaneous defluorination of ortho- and para-trifluoromethylphenols in aqueous, neutral to basic conditions.[9] The mechanism involves the formation of the phenolate, which then facilitates the β-elimination of a fluoride ion to generate a reactive quinone methide intermediate. This intrinsic reactivity pathway is a crucial consideration for the handling, storage, and environmental fate of this compound, as it suggests potential instability in aqueous basic media.

Applications in Drug Development and Research

The trifluoromethyl group is a "privileged" substituent in modern medicinal chemistry, and the 2,6-bis(trifluoromethyl)phenyl motif offers a unique tool for drug designers.

Rationale for Use in Bioactive Molecules

Incorporating the 2,6-bis(trifluoromethyl)phenyl moiety into a drug candidate can confer several advantageous properties. The strong carbon-fluorine bonds are resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[10] This often leads to improved pharmacokinetic profiles, such as a longer in-vivo half-life.

Caption: Logic diagram of benefits in drug design.

Key Applications

-

Metabolism-Resistant Analogs: This phenol was specifically synthesized as a key intermediate for analogs of the anti-inflammatory drug tebufelone. Replacing sterically bulky but metabolically labile tert-butyl groups with robust trifluoromethyl groups is a common strategy to block metabolic pathways.[1][8]

-

Probing Molecular Interactions: The unique electronic and steric properties of the 2,6-bis(trifluoromethyl)phenyl group make it a valuable component in ligands designed for specific biological targets. For example, Dutasteride, a drug used to treat benign prostatic hyperplasia, contains a 2,5-bis(trifluoromethyl)phenyl group, which contributes to its high potency.[11] This highlights the favorable impact of such substitutions on binding affinity.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not identified in the search, data from structurally related fluorinated phenols, such as 3,5-Bis(trifluoromethyl)phenol, indicate that these compounds should be handled with care.[12]

-

Primary Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

-

Incompatibility: Avoid strong oxidizing agents and strong bases. As noted, the compound may be unstable in aqueous basic solutions.[9]

It is imperative to consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a highly functionalized building block whose value lies in the profound electronic and steric effects of its dual ortho-substituents. Its enhanced acidity, unique spectroscopic signature, and role in creating metabolically robust molecules make it a compound of high interest. For researchers and scientists in drug development, understanding its synthesis, reactivity—particularly its potential for defluorination—and the strategic advantages it offers is key to leveraging its full potential in the design of next-generation therapeutics and advanced materials.

References

- 1. This compound | 46377-35-9 [chemicalbook.com]

- 2. This compound | C8H4F6O | CID 10376542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Bis(trifluoromethyl)phenol | C8H4F6O | CID 67680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Bis(trifluoromethyl)phenol CAS#: 349-58-6 [m.chemicalbook.com]

- 5. CAS RN 349-58-6 | Fisher Scientific [fishersci.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Synthesis of 2,6-Bis(trifluoromethyl)phenol: From a Metabolic Challenge to a Synthetic Triumph

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Metabolic Stability

In the landscape of pharmaceutical development, the metabolic stability of a drug candidate is a critical determinant of its therapeutic success. A molecule's journey through the body is fraught with enzymatic attacks that can deactivate it before it reaches its target, rendering it ineffective. This guide delves into the discovery and synthesis of 2,6-bis(trifluoromethyl)phenol, a molecule born from the necessity to overcome such metabolic hurdles. Its story is not just one of chemical synthesis, but a compelling example of rational drug design, where the strategic incorporation of fluorine atoms fundamentally alters a molecule's properties to enhance its viability as a therapeutic agent. The trifluoromethyl group (CF₃), with its high electronegativity and strong carbon-fluorine bonds, is a powerful tool in a medicinal chemist's arsenal for blocking metabolic pathways and improving a drug's pharmacokinetic profile.[1][2] This guide will provide an in-depth look at the pioneering synthesis of this important building block and the chemical principles that underpin its creation.

The Genesis: Overcoming the Metabolic Liabilities of Tebufelone

The impetus for the synthesis of this compound arose from the study of tebufelone , a potent anti-inflammatory drug. Early research identified two primary pathways of its metabolism in rats: hydroxylation of one of its tert-butyl groups and modification at the propargylic position.[3] These metabolic "soft spots" led to rapid clearance of the drug, limiting its duration of action and overall efficacy.

To address this, researchers at The Procter & Gamble Co. embarked on a mission to design "metabolism-resistant" analogs of tebufelone.[3][4] The core strategy was to replace the metabolically vulnerable tert-butyl groups with trifluoromethyl groups. The C-F bond is significantly stronger than a C-H bond, making the CF₃ group exceptionally resistant to enzymatic oxidation.[1] This strategic substitution led to the design of a novel analog, necessitating a key, previously unreported intermediate: This compound .

The First Synthesis: A Three-Act Chemical Drama by Miller, Coleman, and Matthews (1993)

The first successful synthesis of this compound was reported by Joseph A. Miller, Milton C. Coleman, and Randall S. Matthews in a 1993 communication in The Journal of Organic Chemistry.[3][4] Their approach was a thoughtfully designed three-step sequence starting from the commercially available 2-(trifluoromethyl)phenol.

Act I: Protection of the Phenolic Hydroxyl Group

The acidic proton of the phenol group would interfere with the subsequent organolithium-mediated step. Therefore, the first crucial step was to "protect" this functionality. The authors chose to convert the phenol to its tetrahydropyranyl (THP) ether. This is a common and robust protecting group for alcohols and phenols that is stable to strongly basic conditions but can be easily removed later under acidic conditions.

Experimental Protocol: Synthesis of 2-((2-(Trifluoromethyl)phenoxy)tetrahydro-2H-pyran)

-

To a solution of 2-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as dichloromethane, add 3,4-dihydro-2H-pyran (1.2 eq).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PPTS) or pyridinium p-toluenesulfonate.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the THP-protected phenol, which can often be used in the next step without further purification.

Act II: Ortho-Directed Lithiation and Iodination